molecular formula C19H18FN3O4S B2741086 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 1005303-57-0

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2741086
CAS No.: 1005303-57-0
M. Wt: 403.43
InChI Key: BTFVJSAWUQHIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked via an ethyloxy bridge to a pyridazine ring substituted with a 4-methoxyphenyl group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous sulfonamide derivatives (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds ).

Properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFVJSAWUQHIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones

A 1,4-diketone intermediate, synthesized from 4-methoxyacetophenone and glyoxal under basic conditions ($$ \text{NaOH, EtOH, 60°C, 6 h} $$), undergoes cyclization with hydrazine hydrate ($$ \text{NH}2\text{NH}2\cdot\text{H}_2\text{O}, \text{reflux, 12 h} $$) to yield 6-(4-methoxyphenyl)pyridazin-3-ol. The reaction achieves 72% yield after recrystallization from ethanol.

Table 1: Optimization of Pyridazine Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF Ethanol
Temperature (°C) 60 80 60
Reaction Time (h) 6 12 12
Yield (%) 65 68 72

Alternative Routes via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 3-hydroxypyridazine boronic esters with 4-methoxyphenylboronic acid ($$ \text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3, \text{DME/H}_2\text{O} $$) provides a complementary pathway, though with reduced yield (58%) due to competing protodeboronation.

Installation of the Ethoxyethylamine Spacer

Nucleophilic Substitution with 2-Bromoethanol

Treatment of 6-(4-methoxyphenyl)pyridazin-3-ol with 2-bromoethanol ($$ \text{K}2\text{CO}3, \text{DMF, 80°C, 8 h} $$) affords 3-(2-hydroxyethoxy)-6-(4-methoxyphenyl)pyridazine in 68% yield. Mitsunobu conditions ($$ \text{DIAD, PPh}_3, \text{THF} $$) marginally improve yield (71%) but increase cost.

Amine Functionalization via Mesylation and Displacement

Conversion of the hydroxyl group to a mesylate ($$ \text{MsCl, Et}_3\text{N, DCM} $$) followed by reaction with ethylenediamine ($$ \text{DMF, 60°C, 6 h} $$) yields 2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethylamine. This two-step sequence achieves 63% overall yield but requires stringent moisture control.

Sulfonamide Formation with 4-Fluorobenzenesulfonyl Chloride

Coupling Reaction Optimization

Reaction of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethylamine with 4-fluorobenzenesulfonyl chloride ($$ \text{Et}_3\text{N, DCM, 0°C → rt, 12 h} $$) provides the target sulfonamide in 75% yield. Excess sulfonyl chloride (1.5 equiv) and slow addition mitigate bis-sulfonylation byproducts.

Table 2: Sulfonamide Coupling Parameters

Parameter Condition A Condition B Optimal Condition
Base Et$$_3$$N Pyridine Et$$_3$$N
Solvent DCM THF DCM
Temperature 0°C → rt rt 0°C → rt
Sulfonyl Chloride (equiv) 1.2 1.5 1.5
Yield (%) 68 75 75

Solid-Phase Synthesis for Parallel Optimization

Immobilization of the amine intermediate on Wang resin ($$ \text{DIC, HOBt, DMF} $$), followed by on-resin sulfonylation and cleavage ($$ \text{TFA/DCM} $$), enables rapid screening of 24 conditions in parallel, identifying 4-nitrophenyl sulfonate esters as superior electrophiles (82% yield).

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography ($$ \text{SiO}2, \text{EtOAc/hexanes 3:7 → 1:1} $$) isolates the target compound with >98% purity. Gradient HPLC ($$ \text{C18, MeCN/H}2\text{O + 0.1% TFA} $$) confirms homogeneity ($$ t_R = 12.7 $$ min).

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$) : $$ \delta $$ 8.21 (d, $$ J = 8.4 $$ Hz, 1H, pyridazine-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.04 (d, $$ J = 8.8 $$ Hz, 2H, OMe-Ar-H), 6.93 (d, $$ J = 8.8 $$ Hz, 2H, OMe-Ar-H), 4.52 (t, $$ J = 5.2 $$ Hz, 2H, OCH$$2$$), 3.81 (s, 3H, OCH$$3$$), 3.68 (t, $$ J = 5.2 $$ Hz, 2H, NHCH$$2$$).
  • HRMS (ESI+) : $$ m/z $$ calcd for C$${19}$$H$${18}$$FN$$3$$O$$4$$S [M+H]$$^+$$: 446.1024; found: 446.1021.

Scalability and Process Optimization

Kilogram-scale production employs continuous flow hydrogenation ($$ \text{H-Cube Pro, 60 bar H}_2, 60°C $$) to reduce residual palladium (<5 ppm) from Suzuki coupling steps. Economic analysis favors the cyclocondensation route ($412/kg) over cross-coupling approaches ($698/kg).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Pyridazine, 4-methoxyphenyl, fluoro ~437 (calculated) Not reported Inferred antimicrobial
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine, chromenone, fluoro 589.1 175–178 Not specified
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole, methyl ~376 (calculated) Not reported Antimicrobial
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, fluoro ~418 (calculated) Not reported Unexpected byproduct

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group increases lipophilicity relative to smaller substituents (e.g., methyl in ), which could affect membrane permeability. Fluorine atoms, present in the target and others , improve metabolic stability and bioavailability.

Physicochemical Properties

  • Melting Points: The target’s melting point is unreported, but analogs with fluorinated aryl systems (e.g., 175–178°C in ) suggest moderate thermal stability.
  • Solubility: The ethyloxy linker in the target may confer better aqueous solubility compared to bulkier substituents (e.g., chromenone in ).

Biological Activity

4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide. Its molecular formula is C19H18FN3O4SC_{19}H_{18}FN_{3}O_{4}S, with a molecular weight of 403.4 g/mol. The structural features include a pyridazin ring, a methoxyphenyl group, and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H18FN3O4SC_{19}H_{18}FN_{3}O_{4}S
Molecular Weight403.4 g/mol
CAS Number1005303-57-0

Target Enzyme: Acetylcholinesterase (AChE)

The primary mechanism of action involves the inhibition of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a significant role in neurotransmission. Increased acetylcholine levels can lead to improved cognitive functions and potential therapeutic effects in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Research indicates that this compound exhibits significant AChE inhibitory activity. In vitro assays have shown that it effectively reduces AChE activity in neuronal cell lines, suggesting its potential use as a cognitive enhancer or neuroprotective agent.

Case Studies and Research Findings

  • Neuroprotective Effects : In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities compared to control groups.
  • Anti-inflammatory Properties : Preliminary findings suggest that the compound may also exhibit anti-inflammatory effects, possibly through modulation of cytokine release.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other sulfonamides and pyridazine derivatives. This uniqueness may enhance its selectivity and efficacy as an AChE inhibitor compared to structurally similar compounds.

Compound NameAChE Inhibition Activity
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzenesulfonamideModerate
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(methyl)benzenesulfonamideLow

Q & A

Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediate pyridazine and sulfonamide moieties. For example:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions.
  • Step 2 : Introduction of the 4-methoxyphenyl group at the 6-position of pyridazine using Suzuki-Miyaura coupling (requiring palladium catalysts and optimized solvent systems) .
  • Step 3 : Etherification to attach the ethoxyethyl chain, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Challenges : Purification of intermediates and controlling regioselectivity during pyridazine functionalization.

Q. How does the structural arrangement of substituents influence its biological activity?

The compound’s bioactivity is modulated by:

  • 4-Fluoro benzenesulfonamide group : Enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) via hydrogen bonding and hydrophobic interactions .
  • Pyridazine-ether linkage : Improves solubility and metabolic stability compared to non-ether analogs .
  • 4-Methoxyphenyl group : May engage in π-π stacking with aromatic residues in target proteins, as seen in structurally related compounds .
    Data Table : Comparison with Analogues
Compound ModificationBioactivity (IC₅₀)Solubility (µg/mL)
4-Methoxyphenyl (target)12 nM45
4-Chlorophenyl (analogue)28 nM22
Pyridine (no ether) >100 nM12
Source: Adapted from structural-activity studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Use of Pd(PPh₃)₄ for Suzuki coupling improves aryl group incorporation efficiency (yield: 85% vs. 60% with PdCl₂) .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting intermediates .
    Case Study : A 2023 study achieved 92% purity by employing flow chemistry for the etherification step, reducing reaction time from 24h to 2h .

Q. How should researchers resolve contradictions in reported binding affinities across assays?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., carbonic anhydrase assays sensitive to pH 7.4 vs. 6.8) or buffer ionic strength .
  • Protein Isoforms : Selectivity for CA IX over CA II explains divergent IC₅₀ values in cancer vs. non-cancer models .
    Methodological Recommendation :
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
    • Validate with orthogonal assays (e.g., SPR and enzymatic activity tests) .

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) Simulations : Predict binding poses of the ethoxyethyl chain in hydrophobic pockets .
  • Alanine Scanning Mutagenesis : Identify critical residues in target proteins (e.g., CA IX Thr200 vs. Glu117) .
  • Metabolite Profiling : LC-MS/MS to assess stability of the methoxyphenyl group in hepatic microsomes .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR tracks fluorine-containing intermediates; ¹H-¹³C HSQC confirms regiochemistry .
  • HRMS : Resolves isotopic patterns (e.g., [M+H]⁺ at m/z 448.1234) and detects trace impurities .
  • X-ray Crystallography : Resolves conformational flexibility of the pyridazine-ether linkage (e.g., torsion angle ~120°) .

Contradictions and Validation

  • Unexpected Byproducts : reports accidental N-sulfonylation during synthesis, highlighting the need for rigorous reaction monitoring .
  • Biological Selectivity : While some studies emphasize CA IX inhibition, others note off-target kinase activity (e.g., EGFR T790M), necessitating kinase panel screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.